4-(prop-2-en-1-yl)-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol is a compound that belongs to the class of 1,2,4-triazoles, which are known for their diverse biological activities. This specific compound features a triazole ring substituted with both a pyrazine moiety and an allyl group, which may enhance its pharmacological properties. The presence of a thiol group adds to its reactivity and potential applications in medicinal chemistry.
The compound is synthesized through various organic reactions involving triazole chemistry. It can be classified as a heterocyclic compound due to the presence of nitrogen in its ring structure. The triazole ring is particularly notable for its applications in pharmaceuticals, agriculture, and materials science.
The synthesis of 4-(prop-2-en-1-yl)-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol typically involves several steps:
These methods ensure high yields and purity of the synthesized compound, with typical yields reported between 70% to 90% depending on reaction conditions and reagents used.
The molecular structure of 4-(prop-2-en-1-yl)-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol can be represented as follows:
Key structural features include:
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are typically employed to confirm the structure.
The compound can participate in various chemical reactions due to its functional groups:
These reactions expand the utility of the compound in synthesizing derivatives with potentially enhanced biological activities.
The mechanism of action for 4-(prop-2-en-1-yl)-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol may involve:
The physical properties of 4-(prop-2-en-1-yl)-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol include:
Chemical properties include:
Analytical data such as NMR spectra reveal characteristic peaks corresponding to protons on the triazole and pyrazine rings, confirming the presence of various functional groups.
The applications of 4-(prop-2-en-1-yl)-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol span several fields:
The compound 4-(prop-2-en-1-yl)-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol represents a strategically engineered hybrid heterocyclic system integrating three distinct pharmacophoric elements:
The systematic name follows IUPAC conventions where the parent heterocycle is designated as 4H-1,2,4-triazole-3-thiol, numbered with sulfur at position 3. The prop-2-en-1-yl (allyl) group at N4 creates a tertiary nitrogen center, while the pyrazin-2-yl group at C5 extends π-conjugation. This molecular hybridization creates a planar triazole-pyrazine system with the allyl chain permitting conformational flexibility. The molecular formula is C₉H₈N₆S (molecular weight = 232.27 g/mol), though closely related analogues like 4-amino-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol (C₆H₆N₆S, MW 194.22) demonstrate how N4 substitution modulates electronic properties [6] [8] [10].
Table 1: Nomenclature and Structural Variants of Key Triazole Derivatives
Compound Name | Substituents | Molecular Formula | Molecular Weight |
---|---|---|---|
4-(prop-2-en-1-yl)-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol | N4: Allyl, C5: Pyrazin-2-yl | C₉H₈N₆S | 232.27 |
4-Amino-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol | N4: Amino, C5: Pyrazin-2-yl | C₆H₆N₆S | 194.22 [6] [10] |
4-Allyl-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol | N4: Allyl, C5: Pyridin-4-yl | C₁₀H₁₀N₄S | 218.28 [1] |
4-(propan-2-yl)-5-(1,3-thiazol-4-yl)-4H-1,2,4-triazole-3-thiol | N4: Isopropyl, C5: Thiazol-4-yl | C₈H₁₀N₄S₂ | 226.33 [3] |
Crystallographic studies of analogous triazole-thiones reveal key structural parameters relevant to this hybrid system. The triazole ring exhibits bond lengths of 1.33–1.37Å for C=N and 1.28Å for C=S, with exocyclic bond angles at N4 and C5 approaching 120° consistent with sp² hybridization [2]. The pyrazine ring adopts a coplanar orientation with the triazole core (dihedral angle <15°), facilitating extended π-delocalization. The allyl group at N4 typically orients perpendicular to the triazole plane to minimize steric clash, creating a T-shaped molecular architecture [2] [4].
The structural design of this triazole-pyrazine hybrid addresses urgent therapeutic gaps in antimicrobial chemotherapy. Gram-negative bacteria expressing metallo-β-lactamases (MBLs) like NDM-1 and VIM-type enzymes have demonstrated rapid global dissemination, with carbapenem-resistant Enterobacterales and Pseudomonas aeruginosa classified as WHO "critical priority" pathogens [4]. MBL-producing strains cause >30,000 deaths annually in the EU alone, with mortality rates exceeding 50% in bloodstream infections. The lack of clinically available MBL inhibitors necessitates novel zinc-chelating scaffolds like triazole-thiones [4].
Simultaneously, the pyrazine moiety holds significance for mycobacterial targeting, given the frontline antitubercular drug pyrazinamide's critical role in shortening TB therapy duration. With multidrug-resistant tuberculosis (MDR-TB) causing 240,000 deaths globally in 2023 and emerging extensively drug-resistant (XDR) strains exhibiting resistance to all oral first-line agents, hybrid scaffolds merging triazole and pyrazine pharmacophores represent rational design strategies against these intractable pathogens [4] [9]. Protozoal diseases like malaria and leishmaniasis further demonstrate alarming resistance patterns, with artemisinin resistance now confirmed in Plasmodium falciparum across Southeast Asia and East Africa, creating demand for novel chemotypes disrupting alternative metabolic pathways in these eukaryotes [4].
The 1,2,4-triazole-3-thiol moiety serves as a privileged metal-chelating pharmacophore with demonstrated capacity for bidentate coordination to zinc ions in metalloenzyme active sites. X-ray crystallography of NDM-1 complexes reveals that triazole-thiones undergo deprotonation to form thiolate anions that bridge Zn1 and Zn2 ions (Zn-S distances: 2.2–2.5Å) via sulfur and triazole-N4 atoms [4]. This disrupts the catalytic machinery of MBLs responsible for β-lactam antibiotic hydrolysis. The scaffold's hydrogen-bonding versatility is evidenced by:
The pyrazin-2-yl substituent contributes complementary bioelectronic properties:
Table 2: Key Structural Parameters of Triazole-Thione Pharmacophores from Crystallographic Studies
Parameter | Value | Biological Significance | Source |
---|---|---|---|
C=S bond length | 1.68 ± 0.02 Å | Zinc coordination flexibility | [2] |
Zn-S distance (NDM-1) | 2.21–2.49 Å | Direct metal binding | [4] |
Dihedral angle (triazole-pyrazine) | 8.5–14.7° | Planar π-conjugated system | [2] |
N4-C(allyl) bond length | 1.45 ± 0.03 Å | Rotational freedom for hydrophobic fitting | [2] |
C5-pyrazine bond order | Partial double bond | Conjugation stability | [6] |
Molecular modeling indicates the allyl substituent at N4 occupies a hydrophobic subpocket in MBL active sites formed by residues Leu65, Met67, Phe70, Val73, and Trp93. This hydrophobic extension enhances binding affinity 3–5 fold versus unsubstituted triazole-thiones (ΔG = -7.8 kcal/mol for allyl vs. -6.1 kcal/mol for H-analogue in NDM-1) [4]. The combination of zinc chelation (triazole-thiol), directed hydrogen-bonding (pyrazine), and hydrophobic complementarity (allyl) creates a multimodal pharmacophore with potential for broad-spectrum enzyme inhibition. This molecular strategy simultaneously addresses resistance mechanisms in diverse pathogens – from MBL-mediated β-lactam resistance in bacteria to pyrazinamide-converting enzyme (PncA) modulation in mycobacteria – positioning 4-(prop-2-en-1-yl)-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol as a rationally designed scaffold against priority pathogens [4] [9].